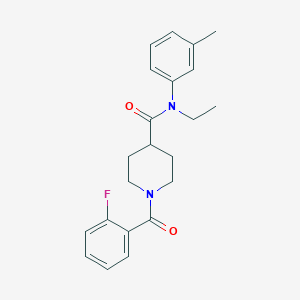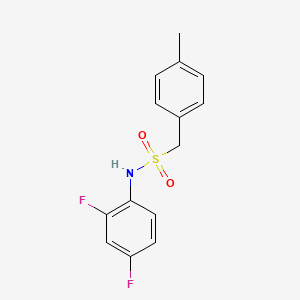
5-(2-hydroxy-3-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione
説明
5-(2-Hydroxy-3-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione is a compound with significant potential in various fields of chemistry and biology. Its structure is related to other imidazolidinedione derivatives, known for a broad spectrum of biological activities. This compound, with a specific arrangement of hydroxy and methoxy groups, has drawn attention for its unique properties and applications in chemical synthesis and potential biological activities.
Synthesis Analysis
The synthesis of related imidazolidinedione derivatives often involves condensation reactions, starting from various aldehydes and imidazolone precursors in the presence of catalytic or activating agents. For instance, derivatives have been synthesized through refluxation of specific imidazolones with thioglycolic acid and anhydrous zinc chloride in ethanol, indicating a methodology that could be adapted for the synthesis of 5-(2-hydroxy-3-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione by choosing appropriate starting materials and conditions (Patel et al., 2010).
Molecular Structure Analysis
Molecular structure analysis of similar compounds has revealed key features like intramolecular hydrogen bonding and π–π interactions, contributing to the stability and reactivity of these molecules. For example, crystal structure studies have shown the presence of weak intramolecular hydrogen bonds in compounds with close structural similarity, which could be indicative of similar interactions in 5-(2-hydroxy-3-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione (Jiun-Wei Hu & Kew-Yu Chen, 2015).
科学的研究の応用
Synthesis and Structural Analysis
Compounds similar to 5-(2-hydroxy-3-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione have been synthesized and structurally analyzed to explore their potential applications. For instance, derivatives of 5-substituted-2,4-thiazolidinedione exhibit a broad spectrum of biological activities, emphasizing the significance of structural variations in determining the activity of these compounds. The synthesis and structural confirmation of these derivatives demonstrate the importance of chemical modifications in enhancing biological efficacy and potential applications in drug design and development (Popov-Pergal et al., 2010).
Antimicrobial and Anticancer Properties
The antimicrobial and anticancer properties of thiazole and 2-thioxoimidazolidinone derivatives highlight the therapeutic potential of compounds structurally related to 5-(2-hydroxy-3-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione. These compounds exhibit significant activity against various microbial strains and cancer cell lines, suggesting their potential use in the development of new antimicrobial and anticancer agents (Sherif et al., 2013).
Photodynamic Therapy for Cancer Treatment
The synthesis and characterization of zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base highlight the use of these compounds in photodynamic therapy (PDT) for cancer treatment. The high singlet oxygen quantum yield and good fluorescence properties of these compounds make them suitable as Type II photosensitizers in PDT, offering a promising approach for cancer therapy (Pişkin et al., 2020).
DNA Binding Studies
The DNA binding affinity of imidazolidine derivatives has been studied, revealing their potential as effective anti-cancer drugs. These studies provide insights into the mechanisms of action of such compounds and their interaction with biological macromolecules, which is crucial for the design of targeted therapeutic agents (Shah et al., 2013).
Synthesis and Characterization for Various Applications
Further research into the synthesis and characterization of imidazolidine and thiazolidinedione derivatives explores their various scientific and industrial applications. These include potential uses in organic synthesis, material science, and as additives in lubricating oils, demonstrating the diverse utility of these compounds in scientific research and industry (Salih & Al-Messri, 2022).
特性
IUPAC Name |
(5Z)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-3-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-23-14-9-5-6-11(15(14)20)10-13-16(21)19(17(22)18-13)12-7-3-2-4-8-12/h2-10,20H,1H3,(H,18,22)/b13-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONPZZJXGKIMCS-RAXLEYEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=C\2/C(=O)N(C(=O)N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Hydroxy-3-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B4585305.png)
![N-(3-bromophenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4585319.png)
![5-{[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4585331.png)

![N-benzyl-N-methyl-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4585343.png)
![ethyl 2-[({[4-(methylsulfonyl)-2-nitrophenyl]thio}acetyl)oxy]benzoate](/img/structure/B4585357.png)
![2-{4-[2-(4-biphenylyloxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4585361.png)
![6-cyclopropyl-8-(difluoromethyl)-2-(propylamino)pyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4585367.png)


![2-{3-[2-cyano-2-(3-nitrophenyl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B4585383.png)


![1-ethyl-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4585405.png)